2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide 2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797957-22-2
VCID: VC4325787
InChI: InChI=1S/C17H11F3N4O3/c18-17(19,20)11-2-1-3-12(8-11)22-15(26)13-9-27-16(23-13)24-14(25)10-4-6-21-7-5-10/h1-9H,(H,22,26)(H,23,24,25)
SMILES: C1=CC(=CC(=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)C(F)(F)F
Molecular Formula: C17H11F3N4O3
Molecular Weight: 376.295

2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

CAS No.: 1797957-22-2

Cat. No.: VC4325787

Molecular Formula: C17H11F3N4O3

Molecular Weight: 376.295

* For research use only. Not for human or veterinary use.

2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide - 1797957-22-2

Specification

CAS No. 1797957-22-2
Molecular Formula C17H11F3N4O3
Molecular Weight 376.295
IUPAC Name 2-(pyridine-4-carbonylamino)-N-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide
Standard InChI InChI=1S/C17H11F3N4O3/c18-17(19,20)11-2-1-3-12(8-11)22-15(26)13-9-27-16(23-13)24-14(25)10-4-6-21-7-5-10/h1-9H,(H,22,26)(H,23,24,25)
Standard InChI Key SPRIXXIAZFPFQB-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)C(F)(F)F

Introduction

2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide is a synthetic organic compound with notable chemical and biological properties. Its structure includes:

  • Oxazole ring: A five-membered aromatic ring containing nitrogen and oxygen, contributing to stability and reactivity.

  • Trifluoromethyl group: Enhances lipophilicity and biological activity.

  • Isonicotinamide moiety: Known for pharmacological applications, including antimicrobial and anticancer effects.

Structural Features

The molecular structure of this compound combines functional groups that provide unique properties:

  • Chemical Formula: C16H10F3N3O3.

  • Key Functional Groups: Oxazole ring, trifluoromethyl substitution, and isonicotinamido group.

  • Molecular Weight: Approximately 349.27 g/mol.

Synthesis

The synthesis of 2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide involves multi-step organic reactions:

  • Formation of the Oxazole Ring: Cyclization of precursors under acidic or basic conditions.

  • Introduction of the Trifluoromethyl Group: Addition using reagents like trifluoromethyl iodide.

  • Attachment of the Isonicotinamido Group: Achieved via amide bond formation using coupling agents such as EDCI or DCC.

Chemical Reactions

This compound undergoes various chemical transformations:

  • Oxidation: Using agents like potassium permanganate.

  • Reduction: Employing sodium borohydride or lithium aluminum hydride.

  • Substitution: The trifluoromethyl group can be replaced under specific conditions.

Biological Activities

The compound demonstrates significant biological activities due to its structural features:

Comparison with Similar Compounds

Compound NameKey DifferenceBiological Activity
2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)thiazole-4-carboxamideThiazole ring instead of oxazoleSimilar pharmacological potential
2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)imidazole-4-carboxamideImidazole ring instead of oxazoleAltered reactivity and target specificity

Research Applications

The compound's properties make it valuable for:

  • Drug discovery programs targeting resistant pathogens or cancer cells.

  • Studies on structure-activity relationships (SAR) to optimize pharmacological profiles.

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